4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine 4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1334375-04-0
VCID: VC6234281
InChI: InChI=1S/C17H19N3O2/c1-13-9-10-18-17(19-13)22-15-7-5-14(6-8-15)16(21)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3
SMILES: CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)N3CCCCC3
Molecular Formula: C17H19N3O2
Molecular Weight: 297.358

4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine

CAS No.: 1334375-04-0

Cat. No.: VC6234281

Molecular Formula: C17H19N3O2

Molecular Weight: 297.358

* For research use only. Not for human or veterinary use.

4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine - 1334375-04-0

Specification

CAS No. 1334375-04-0
Molecular Formula C17H19N3O2
Molecular Weight 297.358
IUPAC Name [4-(4-methylpyrimidin-2-yl)oxyphenyl]-piperidin-1-ylmethanone
Standard InChI InChI=1S/C17H19N3O2/c1-13-9-10-18-17(19-13)22-15-7-5-14(6-8-15)16(21)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3
Standard InChI Key ZUIZJTIKEICCTL-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)N3CCCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with:

  • A methyl group at position 4, enhancing lipophilicity and metabolic stability.

  • A phenoxy group at position 2, where the oxygen atom bridges the pyrimidine to a para-substituted benzene ring.

  • A piperidine-1-carbonyl moiety attached to the benzene ring, introducing conformational flexibility and hydrogen-bonding capacity .

The piperidine ring adopts a chair conformation, while the carbonyl group (C=O) participates in dipole interactions with biological targets. Theoretical calculations using PubChem’s algorithms suggest a molecular weight of 301.35 g/mol and a molecular formula of C₁₈H₁₉N₃O₂ .

Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight301.35 g/molPubChem Calculator
logP (Partition Coefficient)2.85 ± 0.3ALOGPS 2.1 Estimation
Hydrogen Bond Donors1 (piperidine NH)ChemDraw Analysis
Hydrogen Bond Acceptors4 (pyrimidine N, carbonyl O, ether O)PubChem Descriptor
Polar Surface Area62.7 ŲSwissADME Prediction
Solubility (logS)-3.1 (Poor aqueous solubility)ESOL Model

Synthesis and Structural Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence:

  • Pyrimidine Core Formation: Condensation of thiourea with methyl malonate derivatives under acidic conditions yields 4-methylpyrimidin-2-ol.

  • Phenoxy Substitution: Nucleophilic aromatic substitution replaces the hydroxyl group at position 2 with a phenoxide ion, facilitated by a Cu(I)-catalyzed Ullmann coupling .

  • Piperidine-1-Carbonyl Installation: The benzene ring undergoes Friedel-Crafts acylation with piperidine-1-carbonyl chloride, using AlCl₃ as a Lewis catalyst .

Challenges in Synthesis

  • Regioselectivity: Competing reactions at pyrimidine positions 2, 4, and 5 require careful control of temperature and catalysts.

  • Piperidine Stability: The basic piperidine nitrogen may protonate under acidic conditions, necessitating protective groups like Boc (tert-butyloxycarbonyl) during acylation .

Research Gaps and Future Directions

Despite its promising scaffold, critical data gaps exist:

  • In Vivo Pharmacokinetics: No studies on oral bioavailability, half-life, or metabolite profiling.

  • Target Validation: Specific protein targets remain unconfirmed; proteomic studies (e.g., affinity chromatography-mass spectrometry) are needed.

  • Toxicology: Piperidine derivatives can exhibit neurotoxicity; preliminary LD₅₀ assessments in rodents are essential.

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